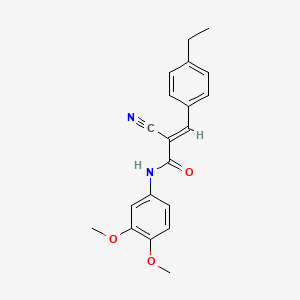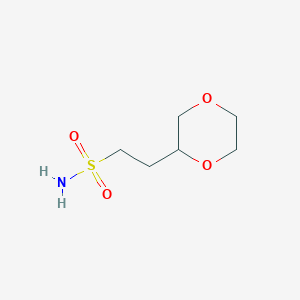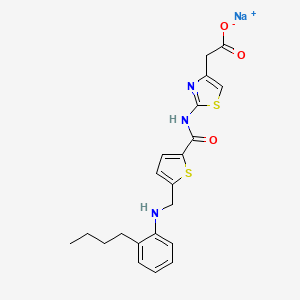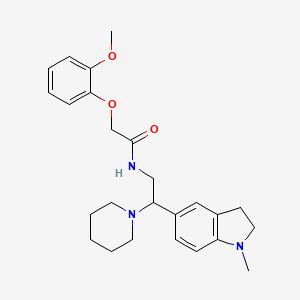![molecular formula C18H23N3O2 B2531079 N-[5-(6-etoxipiridazin-3-il)-2-metilfenil]-3-metilbutanamida CAS No. 1021081-79-7](/img/structure/B2531079.png)
N-[5-(6-etoxipiridazin-3-il)-2-metilfenil]-3-metilbutanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an ethoxy group and a phenyl ring substituted with a methyl group.
Aplicaciones Científicas De Investigación
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
A similar compound, sulfaethoxypyridazine, is mentioned as an antibacterial agent
Mode of Action
If it is similar to sulfaethoxypyridazine, it may work by inhibiting bacterial synthesis of folic acid, a necessary component for bacterial growth and reproduction .
Biochemical Pathways
If it acts similarly to Sulfaethoxypyridazine, it may interfere with the enzymatic conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in folic acid synthesis .
Result of Action
If it acts similarly to Sulfaethoxypyridazine, it may result in the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling with Phenyl Ring: The phenyl ring, substituted with a methyl group, is coupled to the pyridazine ring through a cross-coupling reaction, such as a Suzuki or Heck reaction.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3-methylbutanoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine or phenyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyridazine structure but different substituents.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Compounds with similar biological activity but different core structures.
Uniqueness
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-23-18-9-8-15(20-21-18)14-7-6-13(4)16(11-14)19-17(22)10-12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCZIGJRZOTMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2530998.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)
![N-(1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide](/img/structure/B2531000.png)
![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![4-(benzenesulfonyl)-8-(2,5-dimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2531008.png)


![bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride](/img/structure/B2531013.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2531016.png)

